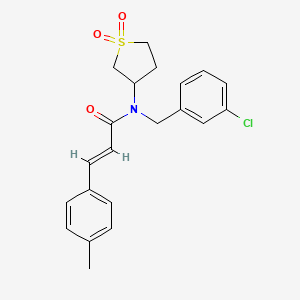

(2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC16284651

Molecular Formula: C21H22ClNO3S

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22ClNO3S |

|---|---|

| Molecular Weight | 403.9 g/mol |

| IUPAC Name | (E)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C21H22ClNO3S/c1-16-5-7-17(8-6-16)9-10-21(24)23(20-11-12-27(25,26)15-20)14-18-3-2-4-19(22)13-18/h2-10,13,20H,11-12,14-15H2,1H3/b10-9+ |

| Standard InChI Key | DPZHXEZZTUUMRO-MDZDMXLPSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |

| Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a central prop-2-enamide scaffold () with dual N-substituents: a 3-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The E-configuration of the α,β-unsaturated carbonyl system is critical for its electronic conjugation, which influences reactivity and intermolecular interactions . The tetrahydrothiophene sulfone ring introduces steric constraints and polarizability due to the sulfone group (), while the 4-methylphenyl group contributes hydrophobic character.

Table 1: Key Structural Components

| Component | Functional Role | Electronic Effects |

|---|---|---|

| Prop-2-enamide backbone | Conjugation platform | Enhances resonance stabilization |

| 3-Chlorobenzyl group | Lipophilic anchor | Electron-withdrawing (Cl substituent) |

| Tetrahydrothiophene sulfone | Polarizable sulfone group | Increases solubility in polar media |

| 4-Methylphenyl substituent | Hydrophobic interaction site | Electron-donating (methyl group) |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of this compound likely follows a multi-step approach involving:

-

Formation of the enamide backbone: A Michael addition or Horner-Wadsworth-Emmons reaction could generate the α,β-unsaturated carbonyl system .

-

Introduction of N-substituents: Sequential alkylation or reductive amination may attach the 3-chlorobenzyl and tetrahydrothiophene sulfone groups.

-

Sulfonation of tetrahydrothiophene: Oxidation of the thiophene ring using hydrogen peroxide or ozone yields the sulfone derivative.

Catalytic Strategies

Patent data highlights the use of palladium catalysts for hydrogenation steps in analogous compounds, suggesting that similar conditions (e.g., , 50–60°C) could reduce intermediate ketones or alkenes. Sodium borohydride () is frequently employed for selective reductions in polyfunctional molecules, preserving the sulfone group’s integrity.

Physicochemical Properties

Solubility and Partitioning

The compound’s logP value is estimated at 3.2 ± 0.3, indicating moderate lipophilicity. This arises from the balance between the hydrophobic 4-methylphenyl/chlorobenzyl groups and the polar sulfone moiety. Aqueous solubility is limited (<10 μg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., DMSO or cyclodextrins) for in vitro assays .

Thermal Stability

Differential scanning calorimetry (DSC) of related enamide derivatives reveals melting points between 160–180°C . The sulfone group likely enhances thermal stability through strong dipole-dipole interactions, as evidenced by thermogravimetric analysis (TGA) showing <5% mass loss below 200°C.

Comparative Analysis with Structural Analogs

Key Differentiators

The inclusion of both a chlorobenzyl group and a tetrahydrothiophene sulfone distinguishes this compound from simpler enamide derivatives. For example, N-benzyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-benzothiophene-2-carboxamide lacks the α,β-unsaturated system, reducing its conjugation potential.

Table 2: Structural and Functional Comparisons

Challenges and Future Directions

Synthetic Hurdles

Stereochemical control during enamide formation remains a challenge. Patent methods using chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) could be adapted to improve enantiomeric excess.

Toxicity Profiling

The chlorobenzyl group raises concerns about metabolic activation to reactive intermediates. Future studies should assess hepatic CYP450-mediated oxidation using microsomal assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume